molecular formula C10H16O2 B1403992 Ethyl spiro[3.3]heptane-2-carboxylate CAS No. 1255098-89-5

Ethyl spiro[3.3]heptane-2-carboxylate

Cat. No. B1403992
M. Wt: 168.23 g/mol
InChI Key: QLUZVFLEMYGSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl spiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol. It is not intended for human or veterinary use and is primarily used for research .


Synthesis Analysis

The synthesis of spiro[3.3]heptane-derived compounds has been reported in several studies . For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed by constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .

Scientific Research Applications

Novel Synthesis Methods

Research has demonstrated innovative approaches to synthesizing spiro compounds, including Ethyl spiro[3.3]heptane-2-carboxylate. For instance, Föhlisch et al. (2002) described a method for synthesizing bornane derivatives, showcasing the potential for creating complex structures from Ethyl spiro[3.3]heptane-2-carboxylate derivatives Föhlisch, Abu Bakr, & Fischer, 2002. Similarly, D’yakonov et al. (2007) developed a cycloalumination method for producing spiro[3.3]heptane and spiro[3.4]octanes, indicating the compound's versatility in creating new molecular architectures D’yakonov, Finkelshtein, & Ibragimov, 2007.

Probing Receptor Topologies

Radchenko et al. (2008) explored the use of spiro[3.3]heptane scaffolds for synthesizing glutamic acid analogs. These compounds, due to their rigid structures, are ideal for studying the spatial requirements of glutamate receptors, providing insights into receptor-ligand interactions and potential therapeutic targets Radchenko, Grygorenko, & Komarov, 2008.

Drug Discovery and Medicinal Chemistry

Chernykh et al. (2016) synthesized fluorinated analogs based on the spiro[3.3]heptane motif, highlighting the role of such compounds in medicinal chemistry. The unique three-dimensional shape and fluorine substitution patterns of these derivatives may enhance their biological activity and pharmacokinetic properties, making them valuable in drug design Chernykh, Feskov, Chernykh, Daniliuc, Tolmachova, Volochnyuk, & Radchenko, 2016.

Structural Analysis and Conformational Studies

The synthesis of angular monoprotected diamines based on the spiro[3.3]heptane scaffold, as reported by Chernykh et al. (2015), serves as an example of how these compounds can mimic the structural features of cyclohexane derivatives. Such analogies are crucial for understanding molecular conformations and designing molecules with desired biological activities Chernykh, Radchenko, Grygorenko, Daniliuc, Volochnyuk, & Komarov, 2015.

properties

IUPAC Name

ethyl spiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-9(11)8-6-10(7-8)4-3-5-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUZVFLEMYGSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl spiro[3.3]heptane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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